N,N-Dimethyl-3-(piperazin-1-yl)aniline
Description
N,N-Dimethyl-3-(piperazin-1-yl)aniline is a tertiary aniline derivative featuring a dimethylamino group and a piperazine ring attached to the meta position of the benzene core. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its piperazine moiety enhances solubility and provides a site for further functionalization, while the dimethylamino group influences electronic properties, affecting reactivity in cross-coupling or catalytic reactions .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N,N-dimethyl-3-piperazin-1-ylaniline |
InChI |
InChI=1S/C12H19N3/c1-14(2)11-4-3-5-12(10-11)15-8-6-13-7-9-15/h3-5,10,13H,6-9H2,1-2H3 |
InChI Key |
XDTCKASXTIMKBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Core
Piperazine and Sulfonamide Derivatives
Compounds such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) and 5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline (9j) share the piperazine-aniline backbone but differ in substituents:
- Nitro Group Position : The nitro group in N,N-Dimethyl-3-(piperazin-1-yl)aniline is absent, whereas compounds like 9f and 9j feature nitro groups at the ortho position, which significantly alter electronic properties and reactivity .
- Sulfonamide Modifications : The sulfonyl group in 9f (phenylsulfonyl) versus 9j (4-fluorophenylsulfonyl) impacts lipophilicity and binding affinity. For example, 9j has a higher molecular weight (472.1 g/mol) compared to 9f (454.1 g/mol), influencing solubility and biological activity .
Table 1: Key Properties of Piperazine-Aniline Derivatives
| Compound | Molecular Weight (g/mol) | Purity (%) | LCMS Retention Time (min) | Key Substituents |
|---|---|---|---|---|
| This compound | ~248.3* | N/A | N/A | -N(CH₃)₂, -piperazine (meta) |
| 9f | 454.1 | >98 | 2.289 | -NO₂, -PhSO₂, -pyridin-3-ylmethyl |
| 9j | 472.1 | 31 | 2.326 | -NO₂, -4-F-PhSO₂, -pyridin-3-ylmethyl |
Trifluoromethyl and Thioether Analogues
- N,N-Dimethyl-3-(trifluoromethyl)aniline (1ak) : The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, enhancing stability in Pd-catalyzed C–H olefination reactions. Kinetic isotope effect (KIE) studies show distinct reactivity compared to piperazine-containing analogues, with ligand-dependent pathways .
- N,N-Dimethyl-3-(phenylthio)aniline : The phenylthio group (-SPh) increases molecular weight (228.06 g/mol) and alters GC retention times (14.67 min), suggesting higher hydrophobicity than the piperazine analogue .
Spectroscopic and Physical Properties
- NMR Shifts : The piperazine ring in this compound causes distinct ¹H NMR signals (e.g., piperazine protons at δ ~2.5–3.5 ppm), whereas trifluoromethyl or ethynyl substituents induce upfield/downfield shifts in aromatic protons .
- Stability : The CF₃ group in 1ak enhances thermal stability, while nitro-containing analogues (e.g., 9f) may exhibit sensitivity to reducing conditions .
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